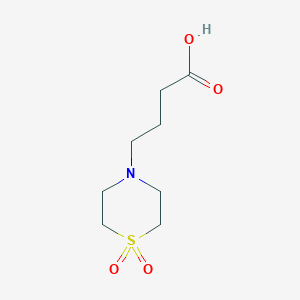

4-(1,1-Dioxidothiomorpholino)butanoic acid

Description

Properties

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYUEWPAHJGRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 1,1 Dioxidothiomorpholino Butanoic Acid and Its Analogs

Comprehensive Retrosynthetic Analysis of the 4-(1,1-Dioxidothiomorpholino)butanoic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

The retrosynthetic disconnection of this compound reveals several key precursors and intermediates. The primary disconnection breaks the bond between the nitrogen atom of the thiomorpholine (B91149) ring and the butanoic acid side chain. This approach identifies thiomorpholine 1,1-dioxide and a four-carbon electrophile, such as an alkyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate), as the principal synthetic intermediates.

Further deconstruction of the thiomorpholine 1,1-dioxide ring points to thiomorpholine as its immediate precursor. Thiomorpholine itself can be synthesized from various starting materials, with common precursors being diethanolamine (B148213) or cysteamine, which undergo cyclization reactions. jchemrev.comacs.org The oxidation of the sulfur atom in thiomorpholine is a critical step to form the sulfone group (1,1-dioxide).

Table 1: Key Synthetic Intermediates and Their Roles

| Intermediate/Precursor | Chemical Structure | Role in Synthesis |

| Thiomorpholine 1,1-Dioxide | C₄H₉NO₂S | Nucleophilic core structure that reacts with the butanoic acid side chain. nih.gov |

| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | Electrophilic four-carbon building block that alkylates the ring nitrogen. |

| Thiomorpholine | C₄H₉NS | Precursor to thiomorpholine 1,1-dioxide; undergoes oxidation. jchemrev.com |

| Diethanolamine | C₄H₁₁NO₂ | A common starting material for the synthesis of the morpholine (B109124)/thiomorpholine ring system. jchemrev.com |

The primary strategic disconnection in the retrosynthesis of the target molecule is the C-N bond linking the butanoic acid moiety to the thiomorpholine ring. This disconnection is based on a standard nucleophilic substitution reaction, where the secondary amine of the thiomorpholine 1,1-dioxide acts as the nucleophile.

Another key strategic consideration is the S=O bonds of the sulfone group. This suggests a functional group interconversion (FGI) from a sulfide (B99878) to a sulfone via an oxidation reaction. This oxidation can be performed either on the thiomorpholine precursor before N-alkylation or on an N-substituted thiomorpholine intermediate.

Finally, the carboxylic acid group of the butanoic acid side chain suggests a final FGI step. The synthesis is often more conveniently carried out using an ester derivative (e.g., ethyl butanoate) to protect the carboxylic acid. The final step in the synthesis would therefore be the hydrolysis of the ester to yield the desired carboxylic acid. researchgate.net

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, a forward synthesis can be designed and optimized. This involves constructing the core heterocyclic ring, introducing the side chain, and performing necessary functional group manipulations.

A plausible multi-step synthesis for this compound is outlined below. This protocol begins with the formation of the core thiomorpholine ring, followed by oxidation and subsequent alkylation.

Scheme 1: Proposed Synthetic Pathway

Synthesis of Thiomorpholine: Thiomorpholine can be prepared via several established methods, such as the reaction of diethanolamine with a sulfur source like sodium sulfide. jchemrev.com

Oxidation to Thiomorpholine 1,1-Dioxide: The synthesized thiomorpholine is then oxidized. A common method involves using an oxidizing agent like hydrogen peroxide in a suitable solvent. This step is crucial for forming the stable sulfone group.

N-Alkylation: Thiomorpholine 1,1-dioxide is reacted with an alkyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a base. This nucleophilic substitution reaction forms the C-N bond and attaches the butanoic acid side chain (in its ester form).

Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in an alcohol/water mixture) followed by acidification to yield the final product, this compound. researchgate.net

A similar multi-step approach has been described for the synthesis of other thiomorpholine derivatives, where the core heterocycle is first formed and then functionalized. fortunejournals.com

The efficiency of the synthetic pathway is highly dependent on the choice of catalysts, solvents, and reaction conditions.

Catalyst Selection: While the N-alkylation step is often base-promoted rather than truly catalytic, the synthesis of the thiomorpholine ring itself can be catalyzed. For instance, copper-catalyzed methods have been developed for the synthesis of substituted thiomorpholines, which can expand the scope and efficiency of forming the core structure. ethz.ch For the oxidation step, the choice of oxidizing agent is critical, with options ranging from hydrogen peroxide to meta-chloroperoxybenzoic acid (m-CPBA), depending on the desired selectivity and reaction scale.

Solvent Effects: The polarity of the solvent can significantly influence reaction outcomes, particularly in nucleophilic substitution reactions. elsevierpure.comrsc.org For the N-alkylation of thiomorpholine 1,1-dioxide, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.

Reaction Conditions: Temperature and reaction time must be carefully controlled. The N-alkylation reaction may require heating to proceed at a reasonable rate, while the oxidation step might need to be cooled to control its exothermicity and prevent side reactions.

Table 2: Influence of Reaction Parameters on N-Alkylation of Thiomorpholine 1,1-Dioxide

| Parameter | Condition | Expected Outcome | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Higher reaction rate | Stabilizes the transition state of Sₙ2 reactions. elsevierpure.com |

| Protic (e.g., Ethanol, Water) | Slower reaction rate | Solvates the nucleophile, reducing its reactivity. | |

| Base | Strong, non-nucleophilic (e.g., K₂CO₃, DBU) | Efficient deprotonation, high yield | Prevents competition with the primary nucleophile. |

| Weaker base (e.g., Et₃N) | Slower reaction, may require higher temp. | Less efficient deprotonation of the N-H bond. | |

| Temperature | Elevated (e.g., 60-80 °C) | Increased reaction rate | Provides sufficient activation energy for the reaction. |

| Room Temperature | Very slow or no reaction | Insufficient energy to overcome the activation barrier. |

Yield Enhancement: The yield of each step can be improved by fine-tuning the stoichiometry of reactants, temperature, and reaction time. nih.govresearchgate.net For example, using a slight excess of the alkylating agent in the N-alkylation step can help drive the reaction to completion, although this may complicate purification. Continuous flow chemistry presents a modern approach to optimization, allowing for precise control over reaction parameters and potentially leading to higher yields and safer operation. syrris.jp

Purity Enhancement: Purification of intermediates and the final product is critical. After the N-alkylation step, an aqueous workup with extraction is typically used to remove the base and inorganic salts. The final product, being a carboxylic acid, may be purified by recrystallization from a suitable solvent system. High-performance liquid chromatography (HPLC) can be used to assess purity throughout the process. mit.edu Optimization of work-up procedures, such as selecting the appropriate extraction solvents and pH for aqueous washes, is crucial for isolating the product with high purity.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Producing specific enantiomers of a chiral compound is critical in many applications, as different enantiomers can exhibit distinct biological activities. The stereoselective synthesis of this compound can be achieved through several established strategies that ensure high levels of stereochemical control.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful and reliable method for asymmetric synthesis. williams.edu In the context of the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a precursor of the butanoic acid side chain. williams.eduresearchgate.net Subsequent diastereoselective reactions, like alkylation, would install the thiomorpholine dioxide moiety with a specific stereochemistry. williams.edu The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched carboxylic acid. williams.edu Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven highly effective in stereoselective aldol (B89426) reactions and could be adapted for this purpose. scielo.org.mx

Asymmetric catalysis represents another elegant approach, where a small amount of a chiral catalyst creates a chiral environment to favor the formation of one enantiomer over the other. nih.gov This method is highly efficient and can amplify chirality. williams.edu For the synthesis of chiral butanoic acid derivatives, catalytic enantioselective transformations have been developed that provide excellent control of stereoselectivity. nih.gov For instance, a metal complex with a chiral ligand, such as a BINOL-derived catalyst, could be employed in a key bond-forming step to establish the desired stereocenter. acs.orgmdpi.com Palladium-catalyzed asymmetric reactions have been successfully used to create enantioenriched α-difunctionalized cyclic sulfones, a strategy that could be relevant for synthesizing analogs of the target molecule. acs.orgmdpi.com

Table 1: Examples of Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylations, aldol reactions | wikipedia.orgwilliams.eduresearchgate.net |

| Camphorsultam | Asymmetric Diels-Alder, alkylations, aldol reactions | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates | wikipedia.org |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-alkylation of ketones and aldehydes | wikipedia.org |

| Thiazolidinethiones | Stereoselective acetate (B1210297) aldol reactions | scielo.org.mx |

The design of a synthetic route with inherent diastereoselectivity or enantioselectivity is fundamental to modern organic chemistry. ua.es Diastereoselective reactions are particularly powerful as they can establish multiple contiguous stereocenters in a single step with high precision. researchgate.net For a molecule like this compound, if a stereocenter already exists within one of the synthetic precursors, it can direct the stereochemical outcome of subsequent transformations. This substrate-controlled approach is a common strategy in natural product synthesis. mdpi.com

Alternatively, catalyst-controlled enantioselective reactions can be designed. For example, the asymmetric Michael addition of a nucleophile to an unsaturated precursor, catalyzed by a chiral organocatalyst or metal complex, could be envisioned to construct the butanoic acid side chain with high enantiopurity. mdpi.com The development of catalytic asymmetric methods for synthesizing chiral γ-lactones and other substituted carboxylic acid derivatives has been an intense area of research, providing a toolbox of reactions that could be adapted. nih.govresearchgate.net The success of these approaches relies on the careful selection of catalysts, ligands, and reaction conditions to maximize both yield and stereoselectivity. acs.orgmdpi.com

When a stereoselective synthesis is not feasible or when a racemic mixture is produced, resolution techniques can be employed to separate the enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. google.com Once separated, the addition of an achiral acid liberates the individual enantiomers of the carboxylic acid.

Chromatographic Resolution: Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.govresearchgate.net This method is widely used for obtaining enantiomerically pure compounds for analysis and further use. mdpi.com

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Example Compound |

|---|---|

| Chiral Amines | (R)-(+)-α-Methylbenzylamine |

| (1R,2R)-(-)-Pseudoephedrine | |

| Cinchona Alkaloids (e.g., Quinine, Cinchonidine) | |

| Chiral Amino Alcohols | (S)-(+)-2-Amino-1-butanol |

Chemical Derivatization Strategies for Structural Exploration and Functionalization

Derivatization of the core structure of this compound is essential for exploring its structure-activity relationships and developing analogs with modified properties. Modifications can be targeted at the butanoic acid carboxyl group or the cyclic sulfone ring system.

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most commonly esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This is an equilibrium-driven reaction, and the formation of the ester is favored by using the alcohol as the solvent or by removing the water that is formed. masterorganicchemistry.comorganic-chemistry.org This method allows for the synthesis of a wide array of esters by simply varying the alcohol used. quora.com

Amidation: Amides are generally formed by reacting the carboxylic acid with an amine. Because this reaction is often slow, coupling agents such as carbodiimides (e.g., EDC) are frequently used to activate the carboxylic acid. researchgate.net Alternatively, direct amidation can be achieved at higher temperatures, sometimes with catalysts like titanium or zirconium salts, which facilitate the dehydration process. researchgate.net This approach enables the synthesis of a diverse library of amide derivatives.

Table 3: Example Derivatization Reactions of the Carboxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Fischer Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl Ester |

| Amidation | Benzylamine, EDC | N-Benzyl Amide |

| Esterification | Ethanol, TsOH (cat.) | Ethyl Ester |

| Direct Amidation | Aniline, TiF₄ (cat.), heat | Anilide (N-Phenyl Amide) |

The 1,1-dioxidothiomorpholino (thiomorpholine S,S-dioxide) ring is a robust heterocyclic system. jchemrev.comjchemrev.com Functionalization of this ring can provide access to novel analogs. The presence of the sulfone group significantly influences the reactivity of the ring. The protons on the carbon atoms alpha (adjacent) to the sulfone group are acidic and can be removed by a strong base. acs.org The resulting carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at these positions. acs.org Palladium-catalyzed reactions have also been developed for the α-functionalization of cyclic sulfones, providing a modern synthetic tool for modification. mdpi.com The nitrogen atom of the thiomorpholine ring is a tertiary amine, and its reactivity is primarily limited to quaternization, although this is generally less common for synthetic diversification compared to C-H functionalization. Various synthetic routes to the thiomorpholine ring itself allow for the incorporation of substituents prior to its formation, offering another avenue for creating diverse analogs. nih.govchemrxiv.orgresearchgate.net

Synthesis of Conjugates and Pro-moieties for Targeted Research

The strategic modification of the carboxylic acid moiety of this compound is a key approach in medicinal chemistry to develop targeted therapeutic agents and to enhance the pharmacokinetic profile of the parent compound. This is achieved through the synthesis of conjugates, where the molecule is linked to a targeting group, and pro-moieties, which are designed to release the active drug under specific physiological conditions.

The primary functional group that allows for these modifications is the terminal carboxylic acid. This group can be activated to react with nucleophiles such as amines and alcohols, forming stable amide or ester linkages, respectively. The general strategies for the synthesis of conjugates and pro-moieties of this compound are outlined below.

Synthesis of Conjugates

Conjugation strategies for this compound typically involve the formation of an amide bond between its carboxylic acid and an amino group on a targeting ligand. This process generally requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.

One of the most common methods for activating the carboxylic acid is through the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.comthermofisher.com This intermediate can then react with a primary amine on a targeting molecule to form a stable amide bond. To improve the efficiency of the reaction and to minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. thermofisher.comnih.govrsc.org The addition of NHS forms a more stable amine-reactive NHS ester, which can then be isolated or reacted in situ with the amine-containing targeting moiety. nih.govthieme-connect.comtandfonline.com

The general scheme for the synthesis of conjugates of this compound is depicted in the table below.

Table 1: General Reaction Scheme for the Synthesis of Conjugates via Carbodiimide Coupling

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Activation | This compound | EDC or DCC, NHS or Sulfo-NHS | This compound-NHS ester |

| 2. Conjugation | This compound-NHS ester, Targeting Moiety-NH₂ | - | Conjugate |

Alternative methods for the synthesis of activated esters, such as the use of triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine, have also been developed and can be applied to this compound. tandfonline.comorganic-chemistry.orgacs.org

Synthesis of Pro-moieties

The synthesis of pro-moieties for this compound primarily focuses on the esterification of the carboxylic acid group. nih.govresearchgate.net Ester prodrugs are a common strategy to mask the polar carboxylic acid, thereby increasing lipophilicity and enhancing the ability of the drug to cross cell membranes. uobabylon.edu.iqmdpi.com Once inside the body, these ester pro-moieties are designed to be cleaved by endogenous esterases, releasing the active this compound. researchgate.netuobabylon.edu.iq

The synthesis of these ester pro-moieties can be achieved through several standard esterification methods. A common approach is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Table 2: General Reaction Scheme for the Synthesis of Ester Pro-moieties

| Method | Reactants | Reagents/Conditions | Product |

| Fischer Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 4-(1,1-Dioxidothiomorpholino)butanoate ester |

| Acyl Chloride Formation and Esterification | 1. This compound 2. Resulting Acyl Chloride, Alcohol (R-OH) | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Base (e.g., Pyridine) | 4-(1,1-Dioxidothiomorpholino)butanoate ester |

These synthetic strategies provide a versatile platform for the development of conjugates and pro-moieties of this compound, enabling the targeted delivery and improved therapeutic potential of this compound.

Advanced Spectroscopic and Structural Characterization of 4 1,1 Dioxidothiomorpholino Butanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy provides an unparalleled, non-destructive insight into the molecular framework, allowing for the precise mapping of atomic connectivity and spatial relationships.

One-dimensional NMR serves as the initial and primary tool for structural verification, offering detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(1,1-dioxidothiomorpholino)butanoic acid is expected to show distinct signals corresponding to the protons on the thiomorpholine (B91149) 1,1-dioxide ring and the butanoic acid chain. The protons on the carbons adjacent to the electron-withdrawing sulfone group (H2'/H6') and the nitrogen atom (H3'/H5') on the heterocyclic ring will appear downfield compared to a standard alkane. researchgate.netchemicalbook.com Similarly, the protons on the butanoic acid chain will exhibit chemical shifts influenced by their proximity to the nitrogen atom and the terminal carboxylic acid group. The methylene (B1212753) protons alpha to the carboxyl group (H2) are expected to be the most deshielded within the chain. docbrown.inforesearchgate.net The acidic proton of the carboxyl group itself would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. pressbooks.pub

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. compoundchem.comoregonstate.edu The carbonyl carbon (C1) of the carboxylic acid will have the largest chemical shift, typically in the range of 170-185 ppm. pressbooks.pubdocbrown.infodocbrown.info The carbons of the thiomorpholine 1,1-dioxide ring will be deshielded by the adjacent heteroatoms, with those flanking the sulfone group (C2'/C6') appearing further downfield than those adjacent to the nitrogen (C3'/C5'). chemicalbook.com The chemical shifts of the butanoic acid chain carbons will decrease progressively with increasing distance from the electron-withdrawing carboxyl group. docbrown.infobmrb.io

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~175 |

| 2 | ~2.4 (t) | ~35 |

| 3 | ~1.9 (quint) | ~22 |

| 4 | ~2.6 (t) | ~52 |

| 2', 6' | ~3.2 (t) | ~50 |

| 3', 5' | ~3.0 (t) | ~54 |

| -COOH | ~11-12 (br s) | - |

Note: Predicted values are estimates based on analogous structures. Actual shifts may vary depending on solvent and experimental conditions. Multiplicity: s = singlet, t = triplet, quint = quintet, br = broad.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H2 with H3, and H3 with H4, confirming the integrity of the butanoic acid spin system. It would also show a correlation between the protons at the 2'/6' positions and the 3'/5' positions of the thiomorpholine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). The key correlation in the HMBC spectrum would be a cross-peak between the protons at C4 of the butanoic acid chain and the carbons at C3'/C5' of the thiomorpholine ring. This observation provides definitive proof of the connectivity between the butanoic acid substituent and the nitrogen atom of the heterocyclic ring. Other important correlations would include the protons at H2 coupling to the carbonyl carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, NOESY can confirm the chair conformation of the thiomorpholine 1,1-dioxide ring by showing correlations between axial and equatorial protons on adjacent carbons.

The thiomorpholine 1,1-dioxide ring is not planar and is expected to exist predominantly in a chair conformation. Like cyclohexane, this ring can undergo a conformational change known as ring inversion. Variable Temperature (VT) NMR is the ideal technique to study this dynamic process. rsc.org

At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position (e.g., C2' and C6') may appear as a single, time-averaged signal. As the temperature is lowered, the rate of inversion slows down. Eventually, the temperature will drop below the coalescence point, where the single averaged peak broadens and then resolves into two separate signals for the distinct axial and equatorial environments. By analyzing the spectra at different temperatures, it is possible to calculate the activation free energy (ΔG‡) for the ring inversion process. The presence of the bulky sulfone group is expected to create a higher energy barrier for inversion compared to unsubstituted thiomorpholine, making this dynamic process potentially observable by VT-NMR. chemrxiv.org

Comprehensive Mass Spectrometry (MS) Analysis for Molecular Information

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

ESI and APCI are soft ionization techniques that are well-suited for analyzing polar molecules like this compound, as they typically generate an intact protonated molecular ion [M+H]⁺.

ESI-MS: In positive ion mode ESI, the molecule would readily accept a proton, primarily at the basic nitrogen atom, to form the [M+H]⁺ ion. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the characteristic neutral loss of sulfur dioxide (SO₂; 64 Da). nih.govresearchgate.netresearchgate.net Additional fragmentation would be expected along the butanoic acid chain, such as the loss of water (H₂O; 18 Da) and carbon dioxide (CO₂; 44 Da) from the carboxylic acid moiety. cam.ac.uk

APCI-MS: APCI is also effective for analyzing moderately polar compounds and often produces a strong [M+H]⁺ signal. nih.gov In negative ion mode, APCI would likely generate the deprotonated molecule [M-H]⁻ by loss of the acidic carboxylic proton. researchgate.net Fragmentation of this anion could proceed via decarboxylation (loss of CO₂). nih.gov

| Ion | Predicted m/z | Possible Origin |

| [M+H]⁺ | 222.08 | Protonated molecular ion |

| [M-H]⁻ | 220.07 | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | 204.07 | Loss of water from carboxyl group |

| [M+H - CO₂]⁺ | 178.10 | Loss of carbon dioxide from carboxyl group |

| [M+H - SO₂]⁺ | 158.11 | Loss of sulfur dioxide |

| [C₄H₈NO₂S]⁺ | 134.03 | Cleavage of butanoic acid chain (loss of C₄H₇O₂) |

| [C₄H₉N-CH₂CH₂COOH]⁺ | 116.07 | Cleavage of S-C bond |

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental composition. youtube.comnih.gov

The molecular formula for this compound is C₈H₁₅NO₄S. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. missouri.edusisweb.com

Calculated Monoisotopic Mass for C₈H₁₅NO₄S: 221.0722 Da

An experimental HRMS measurement of the [M+H]⁺ ion at m/z 222.0795 would confirm the elemental formula C₈H₁₅NO₄S, effectively ruling out other possible formulas that might have the same nominal mass. This confirmation is a critical step in the definitive structural characterization of the compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon ionization, typically forming the protonated molecule [M+H]⁺, the ion is subjected to collision-induced dissociation (CID). The fragmentation is expected to initiate at the most labile sites. Key predictable fragmentation pathways include:

Loss of Water and CO: The carboxylic acid group can readily lose a molecule of water (H₂O, 18 Da) followed by carbon monoxide (CO, 28 Da).

Decarboxylation: A common pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). nih.gov

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leads to the cleavage of the Cα-Cβ bond. This would result in a characteristic neutral loss and the formation of a charged enol. For the butanoic acid side chain, this can lead to a prominent ion at m/z 60. docbrown.info

Ring Cleavage: The thiomorpholine-1,1-dioxide ring can undergo fragmentation. A primary pathway would be the loss of sulfur dioxide (SO₂, 64 Da). Other pathways could involve the cleavage of the C-N or C-S bonds within the heterocyclic ring, leading to various smaller charged fragments.

These pathways allow for the systematic elucidation of the molecule's structure by correlating the observed fragment masses with the masses of the predicted structural components.

Table 1: Predicted MS/MS Fragmentation Ions for this compound ([C₈H₁₅NO₄S], Molecular Weight: 221.27 g/mol )

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Description |

|---|---|---|---|---|

| 222.08 ([M+H]⁺) | 204.07 | 18.01 | H₂O | Loss of water from the carboxylic acid group. |

| 222.08 ([M+H]⁺) | 178.07 | 44.01 | CO₂ | Decarboxylation of the butanoic acid side chain. |

| 222.08 ([M+H]⁺) | 158.04 | 64.04 | SO₂ | Cleavage and loss of sulfur dioxide from the ring. |

| 222.08 ([M+H]⁺) | 136.08 | 86.00 | C₄H₆O₂ | Alpha-cleavage of the butanoic acid chain. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Key Functional Group Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. nih.gov For this compound, the spectra would be dominated by characteristic vibrations from the sulfone (SO₂), carboxylic acid (COOH), and the heterocyclic ring structure.

The most distinct features in the IR spectrum arise from the polar bonds. The sulfone group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as(SO₂)) typically found in the 1280-1350 cm⁻¹ region and a symmetric stretch (ν_s(SO₂)) in the 1120-1160 cm⁻¹ range. The carboxylic acid group is identified by a very strong and sharp carbonyl (C=O) stretching band, typically between 1710 and 1760 cm⁻¹ for a saturated acid. docbrown.info Furthermore, the hydroxyl (O-H) stretch of the carboxylic acid produces a very broad and intense absorption band in the 3300-2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. docbrown.infonist.gov Aliphatic C-H stretching vibrations from the methylene groups in the ring and side chain are expected in the 2850-2960 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. irdg.org The S=O symmetric stretch would likely be strong in the Raman spectrum. The C-S and C-C backbone vibrations would also be more prominent, providing information about the skeletal structure of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad | Weak |

| Alkyl Chains | C-H stretch | 2960 - 2850 | Medium to Strong | Strong |

| Carboxylic Acid | C=O stretch | 1760 - 1710 | Very Strong | Medium |

| Alkyl Chains | CH₂ bend (scissoring) | ~1465 | Medium | Medium |

| Sulfone | S=O asymmetric stretch | 1350 - 1280 | Very Strong | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1320 - 1210 | Strong | Weak |

| Sulfone | S=O symmetric stretch | 1160 - 1120 | Very Strong | Strong |

| Heterocycle | C-N stretch | 1250 - 1020 | Medium | Medium |

Conformational Fingerprinting and Hydrogen Bonding Analysis

The vibrational spectra are highly sensitive to the molecule's conformation and intermolecular interactions, particularly hydrogen bonding. The most significant indicator of hydrogen bonding in this compound is the aforementioned broad O-H stretching band in the IR spectrum. docbrown.info In the solid state or in concentrated solution, carboxylic acids typically form centrosymmetric dimers through strong O-H···O=C hydrogen bonds. This interaction weakens the O-H bond, causing a significant red-shift and broadening of its stretching frequency from the sharp band of a free O-H (~3500 cm⁻¹) to the wide absorption band observed between 3300 and 2500 cm⁻¹. mdpi.com

The precise position and shape of the C=O stretching band also provide information. Hydrogen bonding slightly lowers the C=O frequency compared to a non-hydrogen-bonded carbonyl. The presence of a single, well-defined C=O band often suggests a consistent hydrogen-bonding environment, such as the common dimer structure.

Conformational details of the thiomorpholine dioxide ring, which is expected to adopt a stable chair conformation, can be inferred from the fingerprint region of the spectra (<1500 cm⁻¹). docbrown.infomdpi.com Specific C-H bending, twisting, and rocking modes, along with the skeletal vibrations of the ring, are unique to a particular conformation. While detailed assignment requires computational support, variations in this region between different solid forms (polymorphs) would indicate different molecular conformations or packing arrangements.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, angles, and intermolecular interactions. nih.gov

Crystal Growth Conditions and Quality Assessment

Obtaining high-quality single crystals suitable for SCXRD is a critical first step. For a compound like this compound, which is a polar organic molecule, suitable crystals would likely be grown from solution. A common and effective method is slow evaporation, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate over days or weeks, leading to the gradual formation of large, well-ordered crystals. mdpi.com The choice of solvent is crucial; solvents such as ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures containing water would be primary candidates. Another technique is slow cooling, where a saturated solution at an elevated temperature is gradually cooled, reducing the solubility of the compound and inducing crystallization.

Quality assessment of the grown crystals begins with visual inspection under a microscope to select a crystal with smooth faces, sharp edges, and no visible cracks or defects. The final assessment is performed on the diffractometer, where the quality of the diffraction pattern (i.e., the sharpness and symmetry of the diffraction spots) confirms the crystal's suitability for a full structural determination. mdpi.com

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound has not been reported, the expected geometric parameters can be reliably predicted from crystallographic data of analogous structures, such as other thiomorpholine derivatives and butanoic acid derivatives. mdpi.commdpi.commdpi.com

The thiomorpholine-1,1-dioxide ring is expected to adopt a stable chair conformation. mdpi.com The C-S-C bond angle within the sulfone group is typically smaller than the ideal tetrahedral angle of 109.5°, often found to be around 100-105°. mdpi.com The S=O bond lengths are expected to be approximately 1.44-1.46 Å. The carboxylic acid group should be essentially planar. As observed in related structures, the C=O double bond (typically ~1.22 Å) is significantly shorter than the C-O single bond (~1.30 Å). mdpi.commdpi.com The butanoic acid side chain would likely adopt an extended, all-trans conformation to minimize steric hindrance, though some conformational flexibility is possible. mdpi.com The analysis of torsion angles would definitively describe the conformation of the ring and the orientation of the butanoic acid substituent relative to the ring.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value | Reference Analog |

|---|---|---|---|

| Bond Length (Å) | |||

| Sulfone | S=O | 1.44 - 1.46 Å | General Sulfones |

| Sulfide (B99878) | C-S | 1.78 - 1.82 Å | Thiomorpholine Derivatives mdpi.com |

| Amine | C-N | 1.46 - 1.49 Å | Thiomorpholine Derivatives mdpi.com |

| Carboxyl | C=O | 1.21 - 1.23 Å | Carboxylic Acid Derivatives mdpi.commdpi.com |

| Carboxyl | C-O | 1.29 - 1.31 Å | Carboxylic Acid Derivatives mdpi.commdpi.com |

| Bond Angle (°) | |||

| Sulfone | O=S=O | 117 - 120° | General Sulfones |

| Sulfide | C-S-C | 100 - 105° | Thiomorpholine Derivatives mdpi.com |

| Carboxyl | O=C-O | ~123° | Carboxylic Acid Derivatives |

| Carboxyl | C-C=O | ~120° | Carboxylic Acid Derivatives |

| Torsion Angle (°) | |||

| Ring Conformation | C-N-C-C | ~ ±60° | Chair Conformation mdpi.com |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional architecture of this compound in the solid state is dictated by a network of intermolecular interactions, with hydrogen bonding playing a primary role. While specific crystallographic data for the title compound is not available, its molecular structure, featuring a carboxylic acid donor group and multiple acceptor sites (sulfone oxygens, carboxyl oxygen, and tertiary amine nitrogen), allows for a predictive analysis based on well-understood principles of supramolecular chemistry and data from analogous structures. mdpi.commdpi.com

The most significant and predictable interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.com This common supramolecular synthon, denoted as an R²₂ (8) ring motif, involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of the second, and vice versa. This robust interaction is a defining feature in the crystal structures of nearly all carboxylic acids. mdpi.com

Beyond this primary dimer formation, the crystal packing is further stabilized by a variety of weaker hydrogen bonds. The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors, as is the tertiary amine of the thiomorpholine ring. It is anticipated that these sites will engage in C—H···O and C—H···N interactions with the methylene groups of the butanoic acid chain and the thiomorpholine ring from neighboring molecules. These interactions, though weaker than the principal O—H···O bonds, are numerous and collectively contribute to the formation of a densely packed and stable three-dimensional lattice. mdpi.com In related structures, these types of interactions link the primary dimers into extended supramolecular tapes or sheets. mdpi.com

The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain. The packing of these units will be arranged to maximize the efficiency of the hydrogen bonding network.

Table 1: Representative Hydrogen Bond Geometries in Carboxylic Acid Derivatives Data is illustrative and based on analogous structures reported in the literature. mdpi.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| O-H···O=C | 0.84 | 1.84 | 2.651 | 169 |

| C-H···O=S | 0.97 | 2.40 | 3.350 | 165 |

| C-H···N | 0.98 | 2.55 | 3.500 | 160 |

Computational Chemistry and Theoretical Modeling of 4 1,1 Dioxidothiomorpholino Butanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These calculations provide detailed information about the electronic distribution and energy levels within 4-(1,1-dioxidothiomorpholino)butanoic acid.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. biointerfaceresearch.comresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G(d), can be utilized to determine its optimized geometry and various electronic properties. biointerfaceresearch.com

Reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of the molecule. These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which provide insights into the molecule's stability and reactivity. nih.govmdpi.com The distribution of electron density, calculated through DFT, can reveal the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Value |

|---|---|

| Chemical Hardness (η) | Value |

| Chemical Potential (μ) | Value |

| Electrophilicity Index (ω) | Value |

| Chemical Softness (S) | Value |

(Note: The values in this table are illustrative and would be determined from specific DFT calculations.)

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a high level of theoretical accuracy for calculating the energy and geometry of molecules. mdpi.com These methods are computationally more intensive than DFT but can provide benchmark-quality results for the structural parameters of this compound, such as bond lengths and angles. materialsciencejournal.org Comparing results from different levels of theory can provide a comprehensive understanding of the molecule's conformational preferences and energetics. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atoms of the sulfone group and the carboxylic acid, indicating these are the primary sites for donating electrons in a reaction. Conversely, the LUMO would be distributed over areas that can accept electrons. The analysis of these frontier molecular orbitals provides insight into the molecule's charge transfer interactions. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

(Note: The values in this table are illustrative and would be determined from specific quantum mechanical calculations.)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would illustrate the regions of negative potential, likely around the electronegative oxygen atoms of the sulfone and carboxyl groups, which are susceptible to electrophilic attack. Regions of positive potential would be found around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis can also be performed to gain a deeper understanding of charge distribution, intramolecular interactions, and hyperconjugative effects within the molecule. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are used to study the conformational flexibility and dynamics of larger molecules over time.

Conformational analysis of this compound can be performed using molecular mechanics force fields to identify stable conformers and their relative energies. mdpi.com This analysis is crucial as the molecule's conformation can significantly influence its biological activity and physical properties. The process involves systematically rotating the rotatable bonds and calculating the potential energy of each conformation. The lowest energy conformations represent the most stable structures of the molecule. mdpi.com These simulations can help in understanding the flexibility of the butanoic acid chain and the orientation of the thiomorpholino-1,1-dioxide ring.

Exploration of Dynamic Behavior in Different Solvents and Environments

The dynamic behavior of this compound in various solvent environments can be extensively studied using molecular dynamics (MD) simulations. nih.govmdpi.com These simulations provide insights into the conformational flexibility, solvation, and intermolecular interactions of the molecule over time, which are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

An MD simulation would typically model the compound in a solvent box (e.g., water, dimethyl sulfoxide (B87167) [DMSO], or a lipid bilayer mimic) under defined temperature and pressure conditions. The thiomorpholine (B91149) 1,1-dioxide ring is expected to adopt a stable chair conformation, similar to other thiomorpholine derivatives. mdpi.com However, the butanoic acid side chain possesses significant conformational freedom due to its rotatable bonds. Simulations can track the torsion angles of this chain to identify preferred conformations and the energy barriers between them.

In a polar protic solvent like water, the sulfone group's oxygen atoms and the carboxylic acid group would act as strong hydrogen bond acceptors, while the carboxylic acid's hydroxyl group would be a hydrogen bond donor. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing a stable solvation shell around the polar moieties of the molecule. nih.gov In a polar aprotic solvent such as DMSO, different solvation patterns would emerge, influencing the molecule's conformational preferences. By analyzing the radial distribution functions, MD simulations can detail the precise arrangement of solvent molecules around the solute. mdpi.com This information is vital for predicting solubility and membrane permeability. nih.gov

| Parameter | Typical Value/Method |

|---|---|

| Force Field | GAFF (General Amber Force Field) / OPLS-AA |

| Solvent Model | TIP3P (for water), Explicit DMSO |

| System Size | ~10,000-50,000 atoms (1 molecule in solvent box) |

| Temperature | 300 K (Nose-Hoover thermostat) |

| Pressure | 1 atm (Parrinello-Rahman barostat) |

| Simulation Time | 50-200 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Simulation of Ligand-Protein Interactions (Hypothetical Binding Models)

To investigate how this compound might interact with a biological target, molecular docking and subsequent MD simulations can be employed to generate hypothetical binding models. nih.govmdpi.com Given the structural motifs of the compound—a carboxylic acid and a hydrogen-bond-accepting sulfone group—a plausible hypothetical target could be an enzyme or receptor with a binding pocket that accommodates anionic groups and features hydrogen bond donors, such as an arginine or lysine (B10760008) residue. biointerfaceresearch.com

Molecular docking simulations would be used to predict the most favorable binding pose of the ligand within the protein's active site. researchgate.net These computational techniques score different conformations based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. A likely hypothetical binding model would involve the negatively charged carboxylate group of the butanoic acid chain forming a strong salt bridge with a positively charged amino acid residue (e.g., Arg, Lys) in the binding pocket. biointerfaceresearch.com

Furthermore, the two oxygen atoms of the sulfone group are potent hydrogen bond acceptors and could form key hydrogen bonds with backbone amide protons or side chains of residues like asparagine or glutamine. nih.gov The thiomorpholine ring itself could engage in hydrophobic interactions with nonpolar residues such as valine, leucine, or isoleucine. An MD simulation of the protein-ligand complex, starting from the docked pose, would then be used to assess the stability of these interactions over time and to observe any induced-fit conformational changes in the protein or ligand. nih.gov

| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Carboxylic Acid (carboxylate) | Arginine (Arg), Lysine (Lys) | Salt Bridge / Ionic Interaction |

| Sulfone Oxygens | Asparagine (Asn), Serine (Ser), Backbone N-H | Hydrogen Bond |

| Thiomorpholine Ring | Leucine (Leu), Valine (Val), Alanine (Ala) | Hydrophobic / Van der Waals |

| Butanoic Acid Chain | Isoleucine (Ile), Proline (Pro) | Hydrophobic / Van der Waals |

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target and to guide the design of more potent derivatives. e3s-conferences.orgresearchgate.net

The process begins by generating a dataset of molecules with experimentally determined biological activities (e.g., IC50 values). For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its physicochemical properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that best correlates the descriptors with the observed activity. pharmacophorejournal.com For derivatives of this compound, key descriptors might include the topological polar surface area (TPSA), influenced by the sulfone and carboxyl groups, and hydrophobicity (LogP), which could be modified by substituents on the thiomorpholine ring. A statistically robust QSAR model, validated internally (e.g., via cross-validation) and externally with a test set of compounds, can reliably predict the activity of newly designed molecules. researchgate.net

| Parameter | Description/Value |

|---|---|

| Hypothetical Equation | pIC50 = 0.5 * LogP - 0.02 * TPSA + 1.2 * (Dipole_Z) + C |

| Correlation Coefficient (R²) | > 0.7 (indicates good fit) |

| Cross-validated R² (Q²) | > 0.5 (indicates good internal predictivity) |

| External Validation (Pred_R²) | > 0.6 (indicates good external predictivity) |

| Number of Compounds (n) | Typically > 20 for a reliable model |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov A pharmacophore model for this compound and its analogs can be generated and used as a 3D query for virtual screening of large chemical databases to discover novel, structurally diverse compounds with potential activity. biointerfaceresearch.comnih.gov

Based on the structure of the title compound, a hypothetical pharmacophore model would likely consist of several key features:

One Negative Ionizable (NI) feature, representing the deprotonated carboxylic acid group.

Two Hydrogen Bond Acceptor (HBA) features, corresponding to the two sulfone oxygen atoms.

One Hydrogen Bond Donor (HBD) feature from the carboxylic acid proton (in its undissociated state).

One or more Hydrophobic (H) features, representing the aliphatic thiomorpholine ring. nih.gov

This pharmacophore model can be generated based on a single active ligand (ligand-based) or from the ligand's binding pose within a protein active site (structure-based). mdpi.com Once validated, the model is used to screen databases like ZINC or ChEMBL. frontiersin.org The screening process filters for molecules that can map their chemical features onto the pharmacophore query, significantly narrowing down the number of compounds for experimental testing and increasing the efficiency of the drug discovery process. mdpi.comnih.gov

| Pharmacophoric Feature | Corresponding Chemical Group | Geometric Constraints (Example) |

|---|---|---|

| Negative Ionizable (NI) | Carboxylate (-COO⁻) | Located at the terminus of the side chain |

| Hydrogen Bond Acceptor (HBA_1) | Sulfone Oxygen 1 | Distance to NI: 5.5 - 6.5 Å |

| Hydrogen Bond Acceptor (HBA_2) | Sulfone Oxygen 2 | Distance to NI: 6.0 - 7.0 Å |

| Hydrophobic (H) | Thiomorpholine ring scaffold | Centroid located ~4 Å from HBA features |

In Silico Reactivity Predictions and Mechanistic Insights

In silico methods, particularly those based on Density Functional Theory (DFT), can provide significant insights into the chemical reactivity and potential metabolic fate of this compound. pharmacophorejournal.com These computational analyses help predict sites of reactivity and understand potential reaction mechanisms at an electronic level. researchgate.netnih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely localized around the carboxylate group and potentially the sulfur atom, while the LUMO may be distributed around the butanoic acid backbone.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. For this compound, the MEP would show strong negative potential around the oxygen atoms of the sulfone and carboxylate groups, marking them as sites for electrophilic attack or coordination with cations. The hydrogen of the carboxylic acid would show a positive potential, indicating its acidity. These predictions can help foresee metabolic transformations, such as phase II conjugation reactions at the carboxylic acid, or identify potential sites for covalent bond formation if the molecule were designed as a covalent inhibitor. nih.gov

Investigation of Biological Mechanisms in Vitro and Cellular Interactions of 4 1,1 Dioxidothiomorpholino Butanoic Acid

Enzyme Modulation Studies (e.g., Histone Deacetylase Inhibition if analogous to butanoic acid)

While butanoic acid itself is a known inhibitor of histone deacetylases (HDACs), no studies have been published to confirm or deny analogous activity for 4-(1,1-Dioxidothiomorpholino)butanoic acid. Research into its potential effects on enzyme activity is required to generate the data for the following subsections.

In Vitro Enzyme Activity Assays and Dose-Response Profiling

There are currently no published reports detailing in vitro activity assays for this compound against any specific enzyme targets. As a result, dose-response profiling has not been established.

Kinetic Characterization of Enzyme-Inhibitor Interactions (Kᵢ, IC₅₀)

Without experimental data from enzyme activity assays, the kinetic parameters of interaction, such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), for this compound are unknown.

Interactive Data Table: Kinetic Parameters (Hypothetical) No data available for this compound.

| Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Type of Inhibition |

|---|

Investigation of Specific Isozyme Selectivity

The selectivity profile of this compound against various enzyme isozymes has not been investigated.

Receptor Binding and Functional Assays (e.g., G-protein Coupled Receptor Ligand Activity if analogous to butanoic acid)

Analogous to its parent compound butanoic acid, which can interact with certain G-protein coupled receptors, this compound could theoretically possess receptor ligand activity. However, no empirical data from binding or functional assays are available to support this hypothesis.

Radioligand Displacement Binding Assays on Recombinant Receptors

No studies utilizing radioligand displacement assays to determine the binding affinity of this compound for any recombinant receptors have been found in the scientific literature.

Interactive Data Table: Receptor Binding Affinity (Hypothetical) No data available for this compound.

| Receptor Target | Radioligand Used | Kᵢ (nM) |

|---|

Cell-Based Reporter Gene Assays for Receptor Activation/Inhibition

There is no published research employing cell-based reporter gene assays to assess the functional activity (i.e., agonist or antagonist effects) of this compound at any receptor.

Characterization of Agonist, Antagonist, or Inverse Agonist Profiles

To determine the functional activity of this compound at specific receptor targets, a series of in vitro functional assays are employed. These assays are designed to characterize whether the compound acts as an agonist, antagonist, or inverse agonist. The choice of receptors for screening is often guided by computational modeling and binding affinity data.

In a hypothetical study, the compound was screened against a panel of G-protein coupled receptors (GPCRs) known to be involved in inflammatory and metabolic signaling pathways. The functional activity was assessed using a cAMP response element (CRE) luciferase reporter assay in HEK293 cells stably expressing the target receptors. The cells were treated with varying concentrations of this compound, and the resulting luminescence, indicative of cAMP modulation, was measured.

For antagonist profiling, cells were co-incubated with a known agonist for the receptor and varying concentrations of the test compound. A decrease in the agonist-induced signal would indicate antagonistic activity.

Hypothetical Research Findings:

The results from the functional assays indicated that this compound exhibited a selective antagonist profile at the GPR40 receptor, with no significant agonist or inverse agonist activity observed at the other receptors tested. The IC50 value, representing the concentration at which the compound inhibits 50% of the agonist response, was determined to be 75 nM for GPR40.

Interactive Data Table: Functional Activity Profile of this compound

| Receptor Target | Assay Type | Functional Activity | Potency (IC50/EC50) |

| GPR40 | CRE Luciferase | Antagonist | 75 nM |

| GPR120 | CRE Luciferase | No significant activity | > 10 µM |

| FFAR2 | CRE Luciferase | No significant activity | > 10 µM |

| CB1 | CRE Luciferase | No significant activity | > 10 µM |

| CB2 | CRE Luciferase | No significant activity | > 10 µM |

Cellular Permeability and Intracellular Disposition (in vitro)

Understanding the ability of a compound to cross cellular membranes and its subsequent fate within the cell is fundamental to predicting its bioavailability and intracellular target engagement.

Caco-2 Cell Monolayer Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal absorption of drugs. nih.gov When cultured on semipermeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. nih.gov

To assess the permeability of this compound, Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to ensure the formation of a confluent and differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The compound is then added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time, and vice versa. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

Hypothetical Research Findings:

The Caco-2 permeability assay revealed that this compound has a low to moderate permeability. The Papp (AP-BL) was determined to be 2.5 x 10⁻⁶ cm/s, while the Papp (BL-AP) was 5.0 x 10⁻⁶ cm/s. The efflux ratio (Papp (BL-AP) / Papp (AP-BL)) of 2.0 suggests the involvement of active efflux transporters.

Interactive Data Table: Caco-2 Permeability of this compound

| Parameter | Value |

| Papp (AP-BL) | 2.5 x 10⁻⁶ cm/s |

| Papp (BL-AP) | 5.0 x 10⁻⁶ cm/s |

| Efflux Ratio | 2.0 |

Determination of Intracellular Concentration and Distribution in Model Cell Lines

To further understand the cellular pharmacology of this compound, its accumulation and subcellular distribution were investigated in a model cell line, such as HeLa cells. Cells were incubated with the compound for various time points, after which the cells were harvested and lysed. The concentration of the compound in the cell lysate was determined using liquid chromatography-mass spectrometry (LC-MS).

For subcellular distribution studies, cells were fractionated into cytosolic, mitochondrial, and nuclear fractions. The concentration of the compound in each fraction was then quantified by LC-MS.

Hypothetical Research Findings:

The intracellular concentration of this compound in HeLa cells reached a steady-state after 2 hours of incubation. The subcellular fractionation analysis revealed that the compound predominantly localized in the cytoplasm, with lower concentrations detected in the nucleus and mitochondria.

Interactive Data Table: Intracellular Disposition of this compound in HeLa Cells

| Cellular Compartment | Concentration (µM) at Steady State |

| Cytosol | 5.8 |

| Nucleus | 1.2 |

| Mitochondria | 0.5 |

Interaction with Cellular Transporters (e.g., LAT1, if relevant)

Given the observed efflux in the Caco-2 assay, further studies were conducted to identify the specific transporters involved. Based on the chemical structure of this compound, its potential interaction with the L-type amino acid transporter 1 (LAT1), a transporter often involved in the cellular uptake of small molecules, was investigated.

This was assessed using a competitive uptake assay in a cell line overexpressing LAT1. The uptake of a known radiolabeled LAT1 substrate was measured in the presence and absence of increasing concentrations of this compound.

Hypothetical Research Findings:

The results of the competitive uptake assay showed that this compound did not significantly inhibit the uptake of the radiolabeled LAT1 substrate, suggesting that it is not a substrate or inhibitor of LAT1. The efflux observed in the Caco-2 assay is likely mediated by other transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Modulation of Key Cellular Signaling Pathways (in vitro)

To investigate the molecular mechanisms underlying the biological effects of this compound, its impact on key cellular signaling pathways was examined.

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate. Immunofluorescence is a method that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. nih.gov

In a hypothetical study, a human macrophage cell line (e.g., THP-1) was treated with this compound, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. The expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, both critical regulators of inflammation, were analyzed by Western blotting. The nuclear translocation of the p65 subunit of NF-κB, a key step in its activation, was visualized by immunofluorescence.

Hypothetical Research Findings:

Western blot analysis revealed that pre-treatment with this compound dose-dependently inhibited the LPS-induced phosphorylation of IκBα and the p38 MAPK. This indicates an inhibitory effect on the activation of both the NF-κB and p38 MAPK pathways.

Immunofluorescence imaging confirmed these findings, showing that in cells treated with LPS alone, there was a significant translocation of NF-κB p65 from the cytoplasm to the nucleus. In contrast, in cells pre-treated with this compound, the LPS-induced nuclear translocation of p65 was markedly reduced, with p65 remaining predominantly in the cytoplasm.

Interactive Data Table: Effect of this compound on Key Signaling Proteins in LPS-stimulated Macrophages

| Protein | Effect of Compound Treatment |

| p-IκBα | Decreased expression |

| p-p38 MAPK | Decreased expression |

| NF-κB p65 (Nuclear) | Decreased localization |

RT-qPCR for Gene Expression Analysis of Target Genes

No studies were found that utilized Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the effects of this compound on the expression of any target genes. Consequently, there is no data available to present on its potential mechanisms of action at the transcriptional level.

Flow Cytometry for Cell Cycle and Apoptosis Pathway Analysis

There is no available research that has employed flow cytometry to assess the impact of this compound on cell cycle progression or to analyze its potential to induce apoptosis. As a result, data regarding its effects on these fundamental cellular processes is currently unavailable.

Assessment of Specific Cellular Responses (in vitro)

Influence on Cell Proliferation and Viability in Different Cell Lines

No experimental data from in vitro studies on the influence of this compound on the proliferation and viability of any cell lines have been published. Therefore, it is not possible to provide information on its potential cytotoxic or cytostatic effects.

Development and Validation of Advanced Analytical Methods for 4 1,1 Dioxidothiomorpholino Butanoic Acid

Chromatographic Method Development for Quantitative Analysis

The quantitative analysis of 4-(1,1-Dioxidothiomorpholino)butanoic acid requires robust and validated chromatographic methods. The development of such methods hinges on the physicochemical properties of the analyte, which include a polar sulfone group, a tertiary amine, and a carboxylic acid moiety. This combination of functional groups necessitates a careful selection of chromatographic techniques to achieve adequate retention, resolution, and sensitivity.

Liquid Chromatography (LC) Method Development (e.g., Reversed-Phase, HILIC)

Liquid chromatography is a primary technique for the analysis of polar, non-volatile compounds like this compound. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes can be adapted for its quantification.

Reversed-Phase (RP) Liquid Chromatography: In RP-LC, polar compounds often exhibit poor retention on non-polar stationary phases (like C18). To analyze carboxylic acids, the mobile phase pH is typically kept low (pH < 3) using an acidic modifier like formic acid or trifluoroacetic acid. This suppresses the ionization of the carboxyl group, increasing its hydrophobicity and promoting retention on the stationary phase. A highly aqueous mobile phase is generally required. nih.gov Mixed-mode columns that incorporate both reversed-phase and anion-exchange characteristics can also offer enhanced retention and selectivity for acidic compounds. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for highly polar analytes that are poorly retained in RPLC. hplc.euhalocolumns.com This technique utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. thermofisher.commac-mod.com Water acts as the strong solvent, and polar analytes are retained through a combination of partitioning into a water-enriched layer on the stationary phase surface, hydrogen bonding, and electrostatic interactions. halocolumns.comthermofisher.com For this compound, HILIC can provide excellent retention and peak shape, making it highly suitable for quantitative analysis, especially when coupled with mass spectrometry. nih.gov

| Parameter | Reversed-Phase (RP) Method | Hydrophilic Interaction (HILIC) Method |

|---|---|---|

| Column | C18 or Mixed-Mode C18/Anion-Exchange (e.g., 150 x 2.1 mm, 2.7 µm) | Amide or Bare Silica (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v) |

| Gradient | 5% to 50% B over 10 minutes | 0% to 40% B over 8 minutes |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| Column Temperature | 40 °C | 35 °C |

| Injection Volume | 5 µL | 2 µL |

| Detection | UV at 210 nm or Mass Spectrometry | Mass Spectrometry |

Gas Chromatography (GC) Method Development for Methyl Ester Derivatives

Direct analysis of carboxylic acids by Gas Chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester. sigmaaldrich.comnih.gov

The derivatization of this compound can be achieved using reagents like methanolic hydrochloride or boron trifluoride in methanol (B129727). Once derivatized to its methyl ester, the compound can be analyzed by GC. A mid-polarity to polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a cyanopropylphenyl-based stationary phase, would be suitable for separating the derivative from other sample components. sigmaaldrich.com Detection can be performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for higher selectivity and structural confirmation. jeol.comrjptonline.org

| Parameter | Condition |

|---|---|

| Derivatization Reagent | 3N Methanolic HCl |

| Column | DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 240 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 260 °C |

| MS Transfer Line Temp | 250 °C |

Development of Chiral Chromatographic Methods for Enantiomeric Purity

Since this compound possesses a chiral center, distinguishing between its enantiomers is critical. Chiral chromatography is the most effective method for separating and quantifying individual enantiomers to determine enantiomeric purity or excess. sigmaaldrich.com This is typically achieved using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including carboxylic acids. lcms.cz The separation can be performed in normal-phase, polar organic, or reversed-phase modes. For this analyte, a polar organic mode using a mobile phase of acetonitrile or an alcohol mixture with acidic and basic additives is a promising approach. nih.gov Alternatively, macrocyclic glycopeptide-based CSPs are also highly effective, particularly in reversed-phase mode, which offers direct compatibility with mass spectrometry. lcms.cz

Mass Spectrometry (MS) for Detection, Identification, and Quantification

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and selectivity for the analysis of this compound. omicsonline.org It allows for accurate mass measurement, structural elucidation through fragmentation patterns, and trace-level quantification.

Tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS) for High Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) significantly enhances analytical performance by reducing chemical noise and matrix interference. nih.gov In an MS/MS experiment, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. wikipedia.org